molecular formula C8H11BrN2O2 B575759 Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 175276-98-9

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B575759
CAS No.: 175276-98-9
M. Wt: 247.092
InChI Key: RGVRHHCTCUKRLZ-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate , reflecting its pyrazole backbone, substituents, and ester functional group. Key structural features include:

  • Core structure : A pyrazole ring with bromine at position 4, ethyl group at position 1, and methyl group at position 3.
  • Functional groups : A methyl ester (-COOCH₃) at position 5.
Property Value Source
Molecular formula C₈H₁₁BrN₂O₂
Molecular weight 247.09 g/mol
InChIKey RGVRHHCTCUKRLZ-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)C)Br)C(=O)OC

The molecular formula confirms the presence of a bromine atom, ethyl group, methyl group, and the ester functionality.

Crystallographic Data and X-Ray Diffraction Studies

No experimental X-ray crystallography data are available for this compound. However, structural analogs like 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate (CCDC no. 2269769) provide insights into pyrazole ring geometry. These studies highlight:

  • Planar pyrazole ring : Expected coplanarity due to conjugation between nitrogen atoms and adjacent carbons.
  • Steric interactions : Bulkiness of substituents (bromine, ethyl, methyl) may influence molecular packing.

Further crystallographic studies are required to confirm spatial arrangements and intermolecular interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

While experimental NMR data for this compound are unavailable, spectral assignments can be predicted based on analogous pyrazole derivatives:

Proton Environment Expected δ (¹H NMR) Multiplicity
Ethyl (CH₃CH₂-) 1.3 ppm Triplet
Ethyl (CH₂-) 4.2 ppm Quartet
Methyl (C₃H₃-) 2.5 ppm Singlet
Pyrazole ring protons 7.0–8.5 ppm Multiplet

Note: Pyrazole protons may exhibit splitting patterns dependent on substituent positions.

For ¹³C NMR, key signals include:

  • Ester carbonyl : ~170 ppm
  • Brominated carbon : ~110–120 ppm
  • Methyl groups : ~20–30 ppm
Infrared (IR) Spectroscopy of Functional Groups

Predicted IR absorption bands for functional groups are:

Functional Group Absorption Range (cm⁻¹)
Ester (C=O) 1720–1750
C–Br (stretch) 600–650
Pyrazole C=N 1500–1600
Aliphatic C–H (CH₃) 2800–3000
Mass Spectrometric Fragmentation Patterns

Expected mass spectrometric fragments include:

Fragment m/z Process
Molecular ion (M⁺) 247 [C₈H₁₁BrN₂O₂]⁺
Loss of methyl ester 215 [C₇H₉BrN₂O₂]⁺ (M–CH₃)
Loss of bromine 167 [C₈H₁₁N₂O₂]⁺ (M–Br)

Fragmentation pathways are inferred from brominated pyrazole esters.

Properties

IUPAC Name

methyl 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVRHHCTCUKRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657030
Record name Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-98-9
Record name Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The amino group at position 5 is diazotized in situ by tert-butyl nitrite, forming a diazonium intermediate. Subsequent bromination via CuBr₂ replaces the diazo group with bromine. Key parameters include:

  • Temperature : Optimal yields (68–81%) occur at 60–65°C.

  • Stoichiometry : A 1:1.5 molar ratio of amino precursor to CuBr₂ minimizes side products like de-esterification.

  • Solvent : Acetonitrile enhances solubility of intermediates, while dichloromethane aids in post-reaction extraction.

Table 1: Bromination of 5-Amino-1-Ethyl-3-Methyl-1H-Pyrazole-4-Carboxylate

YieldConditionsKey Observations
81%65°C, 1 hMinimal ester hydrolysis
68%60°C, 2 hRequires inert atmosphere
66%65°C, 24 hProlonged reaction reduces by-products

Post-bromination purification via silica gel chromatography (ethyl acetate/hexanes) achieves >95% purity.

Cyclocondensation of Hydrazine Derivatives

Alternative routes employ cyclocondensation of hydrazines with diketones or substituted acrylates. A patent (CN111072630A) describes using maleic acid diesters and 3-chloro-5-R-hydrazinopyridines under alkaline conditions to form pyrazole intermediates.

Stepwise Ring Formation

  • Alkaline cyclization : Maleic diester reacts with hydrazine derivatives at 80–90°C to form 3-hydroxy-4,5-dihydropyrazole sodium salts.

  • Bromination : Phosphorus oxybromide (POBr₃) replaces the hydroxyl group with bromine at 80°C, yielding 3-bromo derivatives.

Table 2: Cyclocondensation-Bromination Approach

StepReagentTimeYield
1NaOH30 min85%
2POBr₃80 min78%

This method avoids acetic acid and sodium bicarbonate, reducing hydrolysis by-products. However, adapting it to target compounds requires substituting hydrazinopyridines with ethylhydrazine derivatives.

Esterification of Brominated Pyrazole Carboxylic Acids

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can be derived from its carboxylic acid counterpart (PubChem CID 2744334).

Fischer Esterification

  • Conditions : Refluxing methanol with catalytic H₂SO₄ (2–5 mol%) for 6–12 h.

  • Yield : ~90% after neutralization and extraction.

Coupling Reagents

  • DCC/DMAP : Activates the carboxylic acid for methanol nucleophilic attack at room temperature.

  • Purity : >98% after recrystallization from ethanol/water.

Table 3: Esterification Methods Comparison

MethodTimeYieldPurity
Fischer12 h90%95%
DCC/DMAP2 h88%98%

Alternative Bromination Strategies

Direct Electrophilic Bromination

While less common, N-bromosuccinimide (NBS) in DMF at 0°C introduces bromine to pyrazole rings. However, this method struggles with regioselectivity, often producing mixtures of 4- and 5-bromo isomers.

Halogen Exchange

Lithium-halogen exchange (e.g., LiTMP) with Br₂ in THF at −78°C shows promise for directed bromination but requires anhydrous conditions and specialized handling.

Critical Analysis of Methodologies

  • Bromination of Amino Precursors : Highest yields (81%) and scalability but demands strict temperature control.

  • Cyclocondensation : Suitable for multi-gram synthesis but limited by hydrazine availability.

  • Esterification : Reliable for post-bromination modification but adds synthetic steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The carboxylate ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

    Oxidation: Formation of 3-hydroxy-1-ethyl-4-bromo-1H-pyrazole-5-carboxylate.

    Reduction: Formation of 1-ethyl-3-methyl-4-bromo-1H-pyrazole-5-methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has shown promising results in various biological assays:

  • Antifungal Activity: Research indicates that pyrazole derivatives exhibit antifungal properties against several phytopathogenic fungi. For instance, compounds similar to methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole have been tested for their efficacy against fungi such as Botrytis cinerea and Fusarium spp., demonstrating significant inhibition .

Agrochemical Applications

The compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides. Its structural features allow it to interact effectively with biological targets in fungi, making it a candidate for developing new agricultural products that can combat fungal diseases .

Case Study 1: Antifungal Efficacy

A study conducted on various pyrazole derivatives, including this compound, demonstrated that modifications to the pyrazole ring could enhance antifungal activity. The study utilized structure-activity relationship (SAR) analyses to optimize the compounds for better efficacy against specific fungal strains .

Case Study 2: Synthesis Optimization

Research focused on improving the synthesis process of this compound highlighted the importance of reaction conditions such as temperature and solvent choice. Adjustments led to increased yields and reduced reaction times, making the synthesis more efficient for industrial applications .

Potential Future Applications

The versatility of this compound suggests several future applications:

  • Drug Development: Given its biological activity, further exploration into its pharmacological properties could lead to new therapeutic agents.
  • Agrochemical Innovations: Continued development in agrochemical formulations could enhance crop protection strategies against fungal pathogens.
  • Material Science: The compound's unique chemical structure may also find applications in creating novel materials or catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Bromine Placement: Bromine at position 4 (as in the target compound) facilitates electrophilic aromatic substitution or cross-coupling reactions.
  • Ester Group : Methyl esters (e.g., target compound) are less hydrolytically stable than ethyl esters but offer faster reaction kinetics in nucleophilic acyl substitutions. Ethyl esters (e.g., CAS 1328640-39-6) improve solubility in organic solvents .

Physicochemical Properties

  • Lipophilicity : The benzyl-substituted derivative (CAS 1262415-66-6) exhibits higher logP values due to aromatic hydrophobicity, enhancing membrane permeability in drug design .
  • Acid vs. Ester : The carboxylic acid analog (CAS 128537-48-4) has lower solubility in organic solvents but forms stable salts for crystallography studies .

Research Findings

  • Similarity Scoring : Computational similarity analysis (Tanimoto coefficient ≥0.90) highlights Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1328640-39-6) as the closest analog to the target compound, differing only in the ester group (ethyl vs. methyl) .
  • Thermal Stability : Methyl esters generally exhibit lower melting points than ethyl analogs, impacting purification strategies .

Biological Activity

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS Number: 175276-98-9) is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H11BrN2O2C_8H_{11}BrN_2O_2 with a molecular weight of approximately 247.09 g/mol. The structure features a bromine atom at the 4th position, an ethyl group at the 1st position, a methyl group at the 3rd position, and a carboxylate ester group at the 5th position of the pyrazole ring. This unique combination of substituents contributes to its distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This action may be mediated through the modulation of nuclear factor kappa B (NF-kB) signaling pathways .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Specifically, it has been explored for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and pain signaling pathways. This inhibition could lead to potential applications in pain management therapies .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Binding Affinity : The bromine atom and carboxylate group enhance binding affinity to target enzymes or receptors.
  • Signal Modulation : By modulating key signaling pathways, such as NF-kB, the compound can influence cellular responses to inflammation and infection.
  • Substitution Reactions : The presence of the bromine atom allows for substitution reactions that can lead to more active derivatives with enhanced biological properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylateBromine at C4, Methyl at C1Moderate antimicrobial activity
Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylateBromine at C4, Ethyl at C1Enhanced anti-inflammatory effects
Methyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylateChlorine instead of Bromine at C4Lower enzyme inhibition compared to target compound

The presence of both an ethyl group and a bromine atom in this compound provides distinct advantages in terms of reactivity and biological efficacy compared to these similar compounds .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound displayed significant antibacterial activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics .
  • Inflammation Model Research : In animal models of arthritis, treatment with this compound resulted in reduced swelling and pain, indicating its promise as an anti-inflammatory agent .
  • Enzyme Activity Assessment : Research conducted on COX inhibition demonstrated that this compound effectively reduced prostaglandin synthesis in vitro, supporting its use as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Q & A

Q. What are the common synthetic routes for Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl acetoacetate derivatives can react with 4-bromo-substituted hydrazines under basic conditions (e.g., K₂CO₃) to form the pyrazole core . Optimization strategies include:
  • Temperature Control : Maintaining reflux in polar aprotic solvents (e.g., DMF or ethanol) to enhance cyclization efficiency.
  • Catalytic Additives : Using triethylamine or DMAP to accelerate bromination at the 4-position .
  • Stoichiometric Adjustments : Ensuring a 1:1 molar ratio of hydrazine to β-keto ester to minimize side products .
    Recrystallization in ethanol or ethyl acetate is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the ethyl group’s triplet (~1.3 ppm for CH₃) and quartet (~4.2 ppm for CH₂), the methyl ester singlet (~3.8 ppm), and deshielded pyrazole protons (7.5–8.5 ppm) .
  • IR Spectroscopy : Look for ester C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the calculated mass (C₈H₁₀BrN₂O₂: ~259.0 m/z) with isotopic patterns confirming bromine presence .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
  • DFT Calculations : Use Gaussian or ORCA to simulate NMR/IR spectra in the same solvent (e.g., DMSO-d₆) and compare with experimental data .
  • Vibrational Analysis : Adjust computational models to account for hydrogen bonding in crystalline vs. solution states .
  • X-ray Diffraction : Validate molecular geometry via single-crystal studies to refine computational parameters .

Q. What challenges arise in determining the crystal structure of this compound, and how can heavy atom effects be leveraged?

  • Methodological Answer :
  • Challenges : Bromine’s high electron density can cause absorption errors, while ethyl/methyl groups introduce rotational disorder .
  • Solutions :
  • Use SHELXL for refinement, leveraging bromine’s anomalous scattering to phase the structure .
  • Collect high-resolution data (θ > 25°) and apply multi-scan absorption corrections .
  • Constrain ethyl/methyl groups using AFIX commands to refine thermal parameters .

Q. What strategies are recommended for analyzing the electronic effects of substituents on the reactivity of this pyrazole derivative?

  • Methodological Answer :
  • Hammett Studies : Correlate substituent σ values (e.g., Br, CH₃) with reaction rates in nucleophilic substitutions .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies via DFT to predict electrophilic/nucleophilic sites .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe mechanisms in hydrolysis or cross-coupling reactions .

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